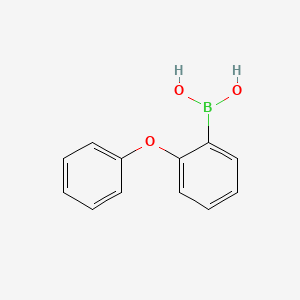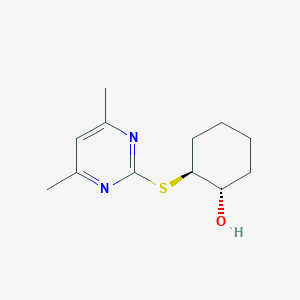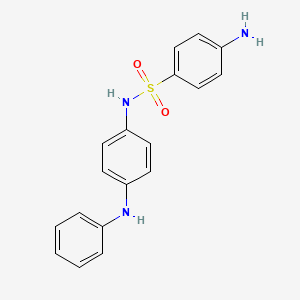
2-Phenoxyphenylboronic acid
Descripción general
Descripción
2-Phenoxyphenylboronic acid is a boronic acid derivative with the linear formula C6H5OC6H4B(OH)2 . It is used as a reactant for palladium-catalyzed cross-coupling reactions, trifluoromethylation via copper-mediated oxidative cross-coupling, and the preparation of biologically and pharmacologically active molecules .
Molecular Structure Analysis
The molecular formula of 2-Phenoxyphenylboronic acid is C12H11BO3, and it has a molecular weight of 214.02 . The structure includes two phenyl rings connected by an oxygen atom, with a boronic acid group attached to one of the phenyl rings .Chemical Reactions Analysis
2-Phenoxyphenylboronic acid is known to participate in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . It is also used in the preparation of biologically and pharmacologically active molecules .Physical And Chemical Properties Analysis
2-Phenoxyphenylboronic acid is a solid at 20°C . It has a melting point of 104-108°C . It has a density of 1.2±0.1 g/cm3, a boiling point of 369.0±44.0°C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .Aplicaciones Científicas De Investigación
Organic Synthesis
2-Phenoxyphenylboronic acid: is a valuable reactant in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions . It facilitates the formation of biaryl structures, which are foundational in creating complex organic molecules. Additionally, it’s used in trifluoromethylation via copper-mediated oxidative cross-coupling, expanding the toolkit for introducing trifluoromethyl groups into organic substrates .
Drug Discovery
In the realm of drug discovery, 2-Phenoxyphenylboronic acid plays a crucial role as a building block for biologically active molecules . Its involvement in the synthesis of pyridazine-based scaffolds as alpha-helix mimetics is particularly noteworthy, as these structures can influence protein-protein interactions, a key aspect of therapeutic drug design .
Material Science
This compound is instrumental in the preparation of materials with specific optical or electronic properties. For instance, it’s used in the development of a-helix mimetics , which are compounds that can mimic the secondary structure of proteins and have potential applications in material science .
Analytical Chemistry
2-Phenoxyphenylboronic acid: is utilized in analytical chemistry for its ability to form stable complexes with various molecules. This property is essential for the development of new analytical methods that require the selective binding and detection of specific analytes .
Agricultural Chemistry
In agriculture, 2-Phenoxyphenylboronic acid derivatives have been identified as potent inhibitors of the YUCCA family of flavin monooxygenases, which are involved in auxin biosynthesis . Modulating auxin levels can have profound effects on plant growth and development, offering a method to improve crop yields and stress resistance.
Environmental Science
The environmental impact of 2-Phenoxyphenylboronic acid and its derivatives is an area of ongoing research. Understanding its behavior and breakdown in environmental systems is crucial for assessing its long-term effects on ecosystems and developing sustainable practices for its use .
Safety and Hazards
2-Phenoxyphenylboronic acid is harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-Phenoxyphenylboronic acid is primarily used as a reactant in various chemical reactions . It is involved in palladium-catalyzed cross-coupling reactions and trifluoromethylation via copper-mediated oxidative cross-coupling . The primary targets of this compound are therefore the molecules involved in these reactions.
Mode of Action
The compound interacts with its targets through the formation of covalent bonds. In palladium-catalyzed cross-coupling reactions, it forms a new carbon-carbon bond with the help of a palladium catalyst . In trifluoromethylation, it participates in a copper-mediated oxidative cross-coupling reaction .
Biochemical Pathways
The biochemical pathways affected by 2-Phenoxyphenylboronic acid are those involved in the synthesis of biologically and pharmacologically active molecules . It is also used in the preparation of pyridazine-based scaffolds as alpha-helix mimetics . The downstream effects of these pathways can lead to the production of a variety of complex organic compounds.
Pharmacokinetics
It is known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
The result of the action of 2-Phenoxyphenylboronic acid is the formation of new organic compounds through cross-coupling reactions . These compounds can have various biological and pharmacological activities, depending on the specific reactions and conditions.
Action Environment
The action of 2-Phenoxyphenylboronic acid can be influenced by various environmental factors. For example, the efficiency of the cross-coupling reactions in which it participates can be affected by the presence of catalysts and the pH of the reaction environment . Additionally, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability .
Propiedades
IUPAC Name |
(2-phenoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BO3/c14-13(15)11-8-4-5-9-12(11)16-10-6-2-1-3-7-10/h1-9,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVOWPOFIQZSVGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378551 | |
| Record name | 2-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenoxyphenylboronic acid | |
CAS RN |
108238-09-1 | |
| Record name | 2-Phenoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-phenoxyphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1362171.png)
![N-[(2,4-dichlorophenyl)methyl]cyclohexanamine](/img/structure/B1362173.png)



![4-(3-methoxyphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1362191.png)

